2-Cyclopropoxy-5-iodobenzaldehyde
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Overview
Description
2-Cyclopropoxy-5-iodobenzaldehyde is an organic compound characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of copper(I) iodide as a catalyst in the presence of L-proline and cesium carbonate in dry dimethyl sulfoxide (DMSO) at 70°C .
Industrial Production Methods: While specific industrial production methods for 2-Cyclopropoxy-5-iodobenzaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) iodide and L-proline are commonly used catalysts.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products:
Substitution Reactions: Formation of quinazolines when reacted with benzamidines.
Oxidation Reactions: Conversion to 2-Cyclopropoxy-5-iodobenzoic acid.
Reduction Reactions: Formation of 2-Cyclopropoxy-5-iodobenzyl alcohol.
Scientific Research Applications
2-Cyclopropoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds such as quinazolines.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-iodobenzaldehyde involves its reactivity due to the presence of the iodine atom and the aldehyde group. The iodine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Iodobenzaldehyde: Shares the iodine and aldehyde functional groups but lacks the cyclopropoxy group.
2-Cyclopropoxybenzaldehyde: Similar structure but without the iodine atom.
Uniqueness: 2-Cyclopropoxy-5-iodobenzaldehyde is unique due to the combination of the cyclopropoxy group and the iodine atom on the benzaldehyde core. This unique structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-6,9H,2-3H2 |
InChI Key |
KXCJLJMZSHWQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)I)C=O |
Origin of Product |
United States |
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